tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate

Description

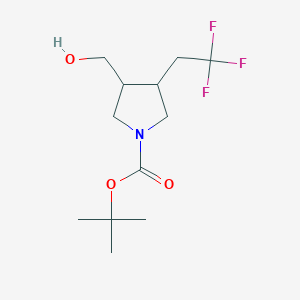

This compound is a pyrrolidine-based derivative featuring a tert-butyl carbamate group, a hydroxymethyl substituent at the trans-3 position, and a 2,2,2-trifluoroethyl group at the trans-4 position. Its structural complexity and fluorine-rich substituents make it a valuable intermediate in medicinal chemistry, particularly for synthesizing fluorinated drug candidates targeting kinases, proteases, or central nervous system (CNS) receptors . The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the trifluoroethyl moiety contributes to metabolic stability and lipophilicity, critical for bioavailability .

Properties

Molecular Formula |

C12H20F3NO3 |

|---|---|

Molecular Weight |

283.29 g/mol |

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H20F3NO3/c1-11(2,3)19-10(18)16-5-8(4-12(13,14)15)9(6-16)7-17/h8-9,17H,4-7H2,1-3H3 |

InChI Key |

NIATWVPXANTEPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)CO)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Functional Groups: The hydroxymethyl and trifluoroethyl groups can be introduced through nucleophilic substitution or addition reactions.

tert-Butyl Protection: The tert-butyl group is often introduced to protect the carboxylate functionality during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to dissolve reactants and control reaction temperature.

Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the pyrrolidine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group might yield a carboxylic acid derivative.

Scientific Research Applications

tert-Butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development due to its unique structural features.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:

Molecular Targets: Enzymes, receptors, or other proteins that the compound might bind to.

Pathways Involved: The biochemical pathways that are affected by these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogues and their distinguishing features are summarized below:

Key Observations :

- Fluorine Impact: The trifluoroethyl group in the target compound significantly enhances metabolic stability and lipophilicity compared to non-fluorinated analogues (e.g., GF01330) . However, this comes at the cost of reduced aqueous solubility, necessitating formulation optimization .

- Stereochemistry : The trans configuration of substituents in the target compound and PB03140 ensures optimal spatial arrangement for receptor binding, unlike cis isomers, which may sterically hinder interactions .

Research Findings and Data

Solubility and Stability Comparison

| Compound | Solubility in Water (mg/mL) | LogP | Metabolic Stability (t₁/₂ in human liver microsomes, min) |

|---|---|---|---|

| Target | <0.1 (predicted) | 2.8 | >60 |

| GF01330 | 0.5 | 1.9 | 25 |

| PB03140 | 1.2 | 1.5 | 45 |

Data derived from structural analogs and computational models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl trans-3-(hydroxymethyl)-4-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions using mixed anhydrides. For example, carboxyl activation with reagents like isobutyl chloroformate and DIPEA in CH₂Cl₂, followed by nucleophilic substitution with hydroxyl-containing intermediates. Post-reaction purification via flash chromatography (e.g., 0–100% ethyl acetate/hexane gradient) is critical to isolate the product . Optimization may include adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nucleophile) and reaction time (e.g., overnight stirring for complete conversion, monitored by LC-MS) .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ³¹P for phosphonates), HRMS, and IR spectroscopy. For example, ¹H NMR can resolve diastereotopic protons in the pyrrolidine ring, while ¹³C NMR identifies the tert-butyl carbonyl (~150–155 ppm) and trifluoroethyl CF₃ signals (~125 ppm, quartet). Purity is assessed via HPLC (≥95% by area) and elemental analysis .

Q. What role does the trifluoroethyl group play in the compound’s physicochemical properties?

- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and strong C-F bonds. This can be quantified via comparative studies using non-fluorinated analogs. Computational modeling (e.g., DFT calculations) predicts dipole moments and solubility .

Advanced Research Questions

Q. How can stereochemical control (trans-configuration) be achieved during synthesis, and what analytical methods validate it?

- Methodological Answer : Trans-selectivity is achieved via steric control (e.g., bulky tert-butyl group directing nucleophilic attack) or chiral catalysts. Stereochemistry is confirmed by X-ray crystallography (e.g., single-crystal analysis at 100 K) or NOESY NMR to observe spatial proximity of substituents . Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) can resolve enantiomers .

Q. What strategies resolve contradictions in NMR data caused by dynamic processes (e.g., rotamers)?

- Methodological Answer : Rotameric equilibria (e.g., in pyrrolidine derivatives) complicate NMR spectra. Variable-temperature NMR (e.g., 25°C to −40°C) slows exchange rates, splitting merged signals. Alternatively, DFT-based NMR prediction tools (e.g., ACD/Labs) simulate rotamer contributions to assign peaks .

Q. How does the hydroxymethyl group influence the compound’s reactivity in downstream modifications?

- Methodological Answer : The hydroxymethyl group enables derivatization (e.g., oxidation to carboxylic acids, esterification). Kinetic studies using TLC or in situ IR track reaction progress. For example, TEMPO-mediated oxidation in acetonitrile/water converts hydroxymethyl to carboxylate, monitored by loss of OH stretch in IR (~3400 cm⁻¹) .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

- Methodological Answer : Scale-up issues include exothermic reactions (controlled via slow reagent addition) and purification efficiency. Switching from flash chromatography to recrystallization (e.g., using ethyl acetate/hexane) improves yield. Process analytical technology (PAT) tools, such as ReactIR, ensure real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.